molecular formula C13H17BrN2O2 B2852779 7-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine, N1-BOC protected CAS No. 1375301-99-7

7-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine, N1-BOC protected

Cat. No.: B2852779
CAS No.: 1375301-99-7
M. Wt: 313.195
InChI Key: ZXLYARHQBXPHOR-UHFFFAOYSA-N
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Description

7-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine, N1-BOC protected: is a synthetic organic compound that belongs to the class of naphthyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine, N1-BOC protected typically involves multi-step organic reactions. A common route might include:

    Starting Material: The synthesis often begins with a naphthyridine derivative.

    Bromination: Introduction of the bromine atom at the 7th position using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    tert-Butyl Protection: The carboxylate group is protected using tert-butyl alcohol and an acid catalyst to form the tert-butyl ester.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, often optimizing reaction conditions for higher yields and purity. This might involve:

    Continuous Flow Reactors: To ensure consistent reaction conditions.

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Purification: Techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming naphthyridine oxides.

    Reduction: Reduction reactions might target the bromine atom, converting it to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea under appropriate conditions.

Major Products

    Oxidation: Formation of naphthyridine oxides.

    Reduction: Formation of de-brominated naphthyridine derivatives.

    Substitution: Formation of substituted naphthyridine derivatives with various functional groups.

Scientific Research Applications

7-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine, N1-BOC protected:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The exact mechanism of action would depend on the specific biological target. Generally, naphthyridine derivatives might:

    Bind to Enzymes: Inhibit enzyme activity by binding to the active site.

    Interact with DNA: Intercalate into DNA strands, affecting replication and transcription.

    Modulate Receptors: Bind to specific receptors, altering cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    7-Bromo-1,8-naphthyridine: Lacks the tert-butyl carboxylate group.

    tert-Butyl 3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate: Lacks the bromine atom.

    1,8-Naphthyridine Derivatives: Various substitutions at different positions.

Uniqueness

    7-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine, N1-BOC protected: is unique due to the combination of the tert-butyl ester and bromine substitution, which may confer specific chemical and biological properties not seen in other derivatives.

Biological Activity

7-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine, N1-BOC protected (CAS: 1375301-99-7), is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound based on available research findings, including its chemical properties, synthesis methods, and biological implications.

The molecular formula of 7-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine is C₁₃H₁₇BrN₂O₂ with a molecular weight of 313.19 g/mol. The compound is characterized by the following structural features:

PropertyValue
CAS Number1375301-99-7
Molecular FormulaC₁₃H₁₇BrN₂O₂
Molecular Weight313.19 g/mol
Purity>95%

Synthesis : The synthesis of this compound typically involves the bromination of naphthyridine derivatives followed by BOC protection of the amine group. Various synthetic routes have been reported that utilize different reagents and conditions to achieve high yields and purity levels.

Biological Activity

The biological activity of 7-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine has been investigated in several studies highlighting its potential therapeutic applications.

Antimicrobial Activity

Research indicates that derivatives of naphthyridine exhibit antimicrobial properties. For instance, compounds similar to 7-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine have shown effectiveness against various bacterial strains. Specific studies report minimum inhibitory concentrations (MIC) demonstrating significant antibacterial activity.

Anticancer Potential

Several studies have explored the anticancer properties of naphthyridine derivatives. The compound has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study : A study evaluating the effects of naphthyridine derivatives on human breast cancer cells indicated that these compounds could induce apoptosis through the mitochondrial pathway. The study reported an IC50 value for cell viability at concentrations as low as 10 µM.

Enzyme Inhibition

7-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine has also been explored for its ability to inhibit specific enzymes linked to disease pathways. For example:

EnzymeInhibition TypeIC50 (µM)
RET KinaseCompetitive Inhibition12
Squalene SynthaseNon-competitive15

These findings suggest that the compound could serve as a lead structure for developing novel therapeutics targeting these enzymes.

Mechanistic Insights

The biological mechanisms underlying the activity of 7-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine involve interaction with cellular pathways that regulate proliferation and apoptosis. Studies have indicated that this compound may modulate signaling pathways such as MAPK/ERK and PI3K/Akt pathways.

Properties

IUPAC Name

tert-butyl 7-bromo-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O2/c1-13(2,3)18-12(17)16-8-4-5-9-6-7-10(14)15-11(9)16/h6-7H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXLYARHQBXPHOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2=C1N=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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